

# An In-depth Technical Guide to the Chemical Properties of 5-Isopropylnicotinic Acid

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## Compound of Interest

Compound Name: 5-Isopropylnicotinic acid

Cat. No.: B1612932

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-isopropylnicotinic acid**. Designed for professionals in the fields of chemical research and drug development, this document delves into the nuanced characteristics of this molecule, offering both theoretical insights and practical methodologies.

## Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.<sup>[1][2]</sup> The strategic placement of substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties, biological activity, and potential therapeutic applications. The introduction of an isopropyl group at the 5-position of the nicotinic acid core imparts specific steric and electronic characteristics that are of significant interest in the design of novel bioactive compounds. This guide will explore the chemical intricacies of **5-isopropylnicotinic acid**, providing a foundational understanding for its application in research and development.

# Molecular Structure and Physicochemical Properties

**5-Isopropylnicotinic acid**, systematically named 5-(propan-2-yl)pyridine-3-carboxylic acid, possesses a molecular formula of  $C_9H_{11}NO_2$  and a molecular weight of 165.19 g/mol .<sup>[2][3]</sup> The molecule's structure, featuring a carboxylic acid group and an isopropyl substituent on the pyridine ring, dictates its key chemical and physical attributes.

**Table 1: Physicochemical Properties of 5-Isopropylnicotinic Acid**

Property	Value	Source
IUPAC Name	5-(propan-2-yl)pyridine-3-carboxylic acid	<sup>[2][3]</sup>
CAS Number	73591-69-2	<sup>[1][3]</sup>
Molecular Formula	$C_9H_{11}NO_2$	<sup>[1][2]</sup>
Molecular Weight	165.19 g/mol	<sup>[1][2]</sup>
SMILES	<chem>CC(C)C1=CC(=CN=C1)C(=O)O</chem>	<sup>[1][3]</sup>
Topological Polar Surface Area (TPSA)	50.19 Å <sup>2</sup>	ChemScene
Predicted LogP	1.9032	ChemScene
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	2	ChemScene
Rotatable Bonds	2	ChemScene

**Solubility Profile:** The solubility of nicotinic acid and its derivatives is influenced by the interplay of the polar carboxylic acid group and the aromatic pyridine ring. For nicotinic acid itself, solubility has been determined in a range of solvents, with the order being dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile. It is important to note that in aqueous solutions, nicotinic acid can exist in zwitterionic, cationic, anionic, and neutral forms

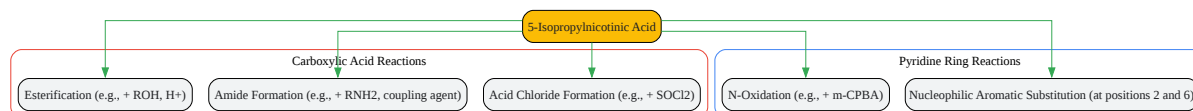
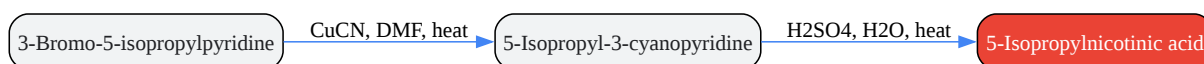
depending on the pH, while in organic solvents, it predominantly exists in its neutral form. The presence of the lipophilic isopropyl group in **5-isopropylnicotinic acid** is expected to enhance its solubility in nonpolar organic solvents compared to the parent nicotinic acid.

## Synthesis of 5-Isopropylnicotinic Acid

While a specific, detailed protocol for the synthesis of **5-isopropylnicotinic acid** is not readily available in peer-reviewed literature, its synthesis can be logically inferred from established methods for preparing substituted nicotinic acids. A plausible and efficient route involves the oxidation of a 3,5-disubstituted pyridine precursor.

### Proposed Synthetic Pathway

A likely synthetic approach mirrors the synthesis of 5-methylnicotinic acid, which utilizes the oxidation of 3,5-lutidine (3,5-dimethylpyridine).



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Caption: Key reaction pathways for **5-isopropylnicotinic acid** based on its functional groups.

- Reactions of the Carboxylic Acid Group: **5-Isopropylnicotinic acid** will undergo typical reactions of a carboxylic acid, including esterification with alcohols in the presence of an acid catalyst, and amide formation with amines using standard coupling reagents. It can also be converted to the corresponding acid chloride with reagents like thionyl chloride (SOCl<sub>2</sub>), which is a versatile intermediate for further derivatization.

- **Reactions of the Pyridine Ring:** The pyridine ring is an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution. However, it is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, especially if a good leaving group is present. The nitrogen atom of the pyridine ring can also be oxidized to an N-oxide using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

## Applications in Drug Discovery and Development

Nicotinic acid derivatives are a cornerstone in the development of new therapeutic agents. [1][2] The introduction of substituents at the 5-position of the nicotinic acid scaffold has been shown to be a viable strategy for modulating biological activity. Research has indicated that modifications at this position are often well-tolerated by biological targets and can lead to the development of potent and selective ligands.

**The Role of the Isopropyl Group:** The isopropyl group is a common substituent in medicinal chemistry due to its specific properties:

- **Steric Bulk:** The branched nature of the isopropyl group can provide steric hindrance, which can influence binding affinity and selectivity for a particular biological target.
- **Lipophilicity:** The isopropyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This can be crucial for improving oral bioavailability and cell membrane permeability.

**Potential Therapeutic Areas:** Derivatives of nicotinic acid have shown promise in a variety of therapeutic areas, including:

- **Cardiovascular Disease:** As analogues of nicotinic acid, which is a known lipid-lowering agent.
- **Antimicrobial Agents:** Substituted nicotinic acids have been explored for their antibacterial and antifungal properties. [1][2]
- **Oncology:** Certain derivatives have been investigated for their potential as anticancer agents.

The unique combination of the nicotinic acid scaffold with a 5-isopropyl substituent makes **5-isopropylnicotinic acid** a valuable building block for the synthesis of compound libraries aimed at discovering novel drug candidates in these and other therapeutic areas.

## Conclusion

**5-Isopropylnicotinic acid** is a versatile chemical entity with a rich profile of properties that make it a compound of significant interest to the scientific community. Its synthesis, while not explicitly detailed in a plethora of sources, can be reliably approached through established methodologies for analogous compounds. The predictable spectroscopic and reactivity characteristics of **5-isopropylnicotinic acid**, coupled with the known biological relevance of the substituted nicotinic acid scaffold, position it as a valuable tool for researchers and drug development professionals. Further exploration of its specific biological activities and applications is warranted and holds the potential for the discovery of novel therapeutic agents.

## References

- PubChem. 5-(Propan-2-yl)pyridine-3-carboxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (5-methyl-2-propan-2-ylcyclohexyl) pyridine-3-carboxylate.
- Molbase. 5-METHYL-6-(PROPAN-2-YLOXY)PYRIDINE-3-CARBOXYLIC ACID | CAS 1011558-18-1.
- PubChem. 5-Ethyl-2-propan-2-ylpyridine-3-carboxylic acid.
- ResearchGate. Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate (C<sub>6</sub>H<sub>5</sub>NO<sub>2</sub>)<sub>2</sub>[H<sub>3</sub>O]<sub>4</sub>[CrMo<sub>6</sub>O<sub>18</sub>(OH)<sub>6</sub>].4H<sub>2</sub>O | Request PDF.
- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
- MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
- CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
- PubChemLite. 5-(propan-2-yloxy)pyridine-2-carboxylic acid.

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## Sources

- 1. chemscene.com [chemscene.com]
- 2. 5-(Propan-2-yl)pyridine-3-carboxylic acid | C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> | CID 23530594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
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